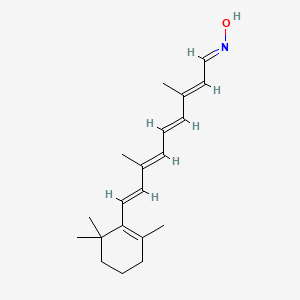
Retinaloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinaloxime is a retinoid.
科学的研究の応用
Biochemical Applications
Retinaloxime plays a significant role in the study of visual pigments and their regeneration processes. The formation of this compound is critical for understanding the visual cycle, particularly how visual pigments are regenerated after bleaching.
- Visual Cycle Modulation : this compound is formed when all-trans retinal interacts with hydroxylamine, which can be used to study the dynamics of visual pigment regeneration. For instance, a study demonstrated that this compound formation can be monitored spectroscopically, providing insights into the kinetics of visual pigment recovery following exposure to light .
- Rhodopsin Studies : In research involving bovine rhodopsin, this compound formation was observed at specific temperatures, indicating its relevance in understanding the thermal dynamics of rhodopsin during phototransduction . This has implications for developing treatments for retinal diseases where rhodopsin function is compromised.
Photobiological Applications
The interaction of this compound with light has implications for photobiology and the development of light-sensitive materials.
- Light-Induced Reactions : Research indicates that light can accelerate the formation of this compound from its precursor compounds. This property is harnessed in studies investigating how light-induced conformational changes in proteins affect their function . For example, in heliorhodopsins, the formation of this compound was linked to protein conformational alterations triggered by light exposure .
- Microbial Rhodopsins : this compound derivatives have been utilized to explore microbial rhodopsins' evolutionary pathways. The extraction and characterization of these compounds help elucidate their functional roles in microbial light-sensing mechanisms .
Medicinal Chemistry Applications
This compound's structural properties make it a candidate for various medicinal applications.
- Potential Therapeutic Agent : Due to its ability to modulate visual pigment dynamics, this compound may have therapeutic potential for conditions such as retinitis pigmentosa or age-related macular degeneration. By influencing the regeneration of visual pigments, it could help restore vision or slow degeneration processes .
- Drug Development : The synthesis and characterization of this compound derivatives are being explored for developing new drugs targeting visual cycle components. These compounds could serve as pharmacological agents that enhance or inhibit specific pathways involved in vision restoration .
Case Studies
特性
CAS番号 |
17672-05-8 |
|---|---|
分子式 |
C20H29NO |
分子量 |
299.4 g/mol |
IUPAC名 |
(NE)-N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine |
InChI |
InChI=1S/C20H29NO/c1-16(8-6-9-17(2)13-15-21-22)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,22H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+,21-15+ |
InChIキー |
UZIJYWXMEFEGMI-HUQYSEFFSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=N/O)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Retinaloxime; trans-Retinaloxime; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















